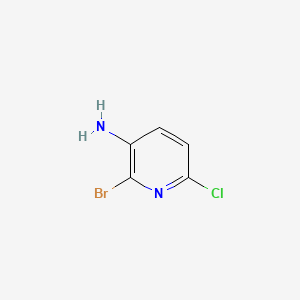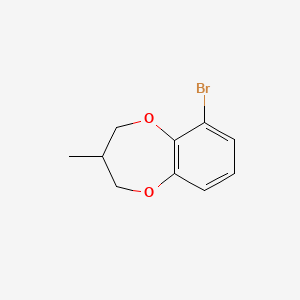
1-(4-Chloro-3-(hydroxymethyl)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Chloro-3-(hydroxymethyl)phenyl)hydrazine” is a chemical compound that consists of 9 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom . It is a derivative of hydrazine, which is a type of organic compound.
Synthesis Analysis
The synthesis of similar compounds like 4-chlorophenyl hydrazine involves using 4-chloraniline as the initial raw material. The preparation method is capable of producing the hydrazine derivative after the diazotization reaction, the reduction reaction, and hydrolysis . The reduction reaction, which utilizes sodium metabisulfite as the reduction agent, is carried out under conditions where the temperature is 10 to 35 DEG C and the PH value is 7 to 9 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds like 4-chlorophenyl hydrazine include diazotization reaction, reduction reaction, and hydrolysis . The reduction reaction is particularly notable as it uses sodium metabisulfite as the reduction agent .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Researchers have synthesized a series of compounds through reactions involving phenyl hydrazine derivatives, which have shown moderate antimicrobial activity against bacterial and fungal strains. This includes the development of formazans, phenyl pyrazoline derivatives, and halogenated anilin-yl-substituted thiazolidin-4-one derivatives, highlighting the potential for designing new antimicrobial agents (Sah et al., 2014), (Shah & Patel, 2012), (Dinnimath et al., 2011).
Synthesis of Heterocyclic Compounds
- Another application area is the synthesis of heterocyclic compounds, such as thiochromeno pyrazoles and pyridazinone derivatives, through reactions with phenyl hydrazine derivatives. These studies offer routes to new organic materials with potential applications in pharmaceuticals and materials science (Gabbutt et al., 2000), (Hovakimyan et al., 2004).
Environmental and Biological Sensing
- Additionally, phenyl hydrazine derivatives have been utilized in the development of fluorescent probes for the detection of hydrazine in environmental water systems and biological samples, indicating the role of these compounds in environmental monitoring and bioanalysis (Zhu et al., 2019).
Antiviral Evaluations
- Research into the reactions of certain chloro-phenyl oxiranyl compounds with hydrazine derivatives has also been explored for potential antiviral applications, demonstrating the versatility of phenyl hydrazine derivatives in medicinal chemistry (Sayed & Ali, 2007).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Chloro-3-(hydroxymethyl)phenyl)hydrazine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biochemische Analyse
Biochemical Properties
1-(4-Chloro-3-(hydroxymethyl)phenyl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrazine enzymes, which are involved in the catalysis of hydrazine derivatives. The nature of these interactions often involves the formation of hydrazones, which can further participate in various biochemical pathways . Additionally, this compound can act as a nucleophile in reactions with electrophilic carbonyl compounds, leading to the formation of stable adducts .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state . Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as proteins and nucleic acids. This compound can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular function and overall physiological responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity and stability . In in vitro studies, it has been observed that the stability of this compound can be influenced by factors such as pH, temperature, and the presence of other reactive species . Long-term effects on cellular function have also been noted, with prolonged exposure leading to alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The metabolic pathways of this compound can lead to the formation of reactive intermediates, which can further participate in biochemical reactions . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with various transporters and binding proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the activity of this compound can be modulated by its interaction with subcellular structures, such as the cytoskeleton and endoplasmic reticulum .
Eigenschaften
IUPAC Name |
(2-chloro-5-hydrazinylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-7-2-1-6(10-9)3-5(7)4-11/h1-3,10-11H,4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOOLAQXYHBWTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639878-85-5 |
Source


|
| Record name | (2-chloro-5-hydrazinylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


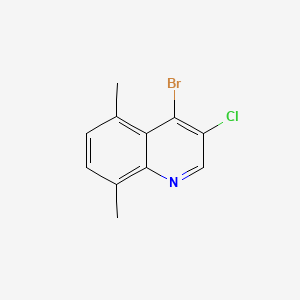
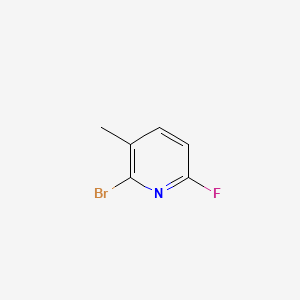

![3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580381.png)
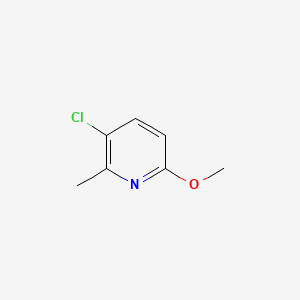
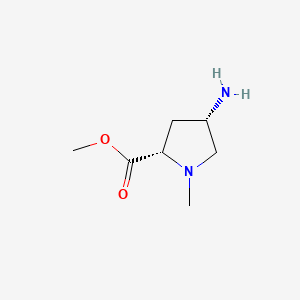

![(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B580390.png)
